2,2,4,6-tetramethyl-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide
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Overview
Description
2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methyl groups and a hydrazide functional group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the indole derivative, followed by the introduction of the hydrazide group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction rates and higher product purity. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance mass transfer and reduce reaction time, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide include other hydrazide derivatives and indole-based compounds. Examples include:
- 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-tetramethyl-3,5-heptanedione
Uniqueness
The uniqueness of 2,2,4,6-tetramethyl-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,2-dihydroquinoline-8-carbohydrazide lies in its specific structural features, such as the presence of multiple methyl groups and the indole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-13-10-16-14(2)12-23(3,4)24-19(16)17(11-13)21(28)26-25-20-15-8-6-7-9-18(15)27(5)22(20)29/h6-12,24,29H,1-5H3 |
InChI Key |
ZGSRGTLLVFFPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N=NC3=C(N(C4=CC=CC=C43)C)O)NC(C=C2C)(C)C |
Origin of Product |
United States |
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